(S-methylsulfonimidoyl)methane hydrochloride
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Overview
Description
(S-methylsulfonimidoyl)methane hydrochloride, also known as S-methylmethanesulfinamide hydrochloride, is a chemical compound with the molecular formula C2H7NOS·HCl. It is a colorless to white solid that is soluble in water and other polar solvents. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S-methylsulfonimidoyl)methane hydrochloride can be synthesized through several methods. One common method involves the reaction of dimethyl sulfoxide (DMSO) with ammonium carbamate in the presence of a catalyst such as PhI(OAc)2. The reaction is carried out at room temperature, and the product is purified through column chromatography using a solvent mixture of dichloromethane and methanol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(S-methylsulfonimidoyl)methane hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.
Reduction: It can be reduced to form sulfides or thiols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(S-methylsulfonimidoyl)methane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (S-methylsulfonimidoyl)methane hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A related compound used as a solvent and reagent in organic synthesis.
Sulfonamides: A class of compounds with similar functional groups used in medicine and agriculture.
Sulfoxides: Compounds with similar oxidation states and reactivity.
Uniqueness
(S-methylsulfonimidoyl)methane hydrochloride is unique due to its specific chemical structure and reactivity. It offers distinct advantages in certain chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
imino-dimethyl-oxo-λ6-sulfane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NOS.ClH/c1-5(2,3)4;/h3H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEHIBVGEVVZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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